molecular formula C16H19N3O2 B7558620 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone

Cat. No. B7558620
M. Wt: 285.34 g/mol
InChI Key: ADCCFZHZKFDXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as exhibit cytotoxic effects on certain cancer cells. The compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone. One potential direction is the exploration of its potential as a fluorescent probe for the detection of metal ions. Another potential direction is the development of new synthetic methods for the compound, which may improve its purity and yield. Additionally, the compound may be further studied for its potential applications in the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been synthesized using different methods. One of the most common methods is the reaction of 2-aminophenol with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of acetic acid and refluxing for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been widely studied in scientific research due to its potential applications in various fields. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-13(12(2)18(3)17-11)10-16(20)19-8-9-21-15-7-5-4-6-14(15)19/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCFZHZKFDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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